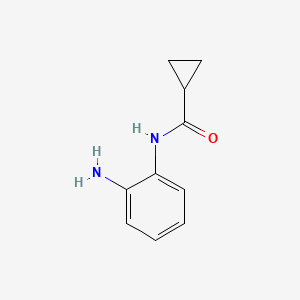

N-(2-Aminophenyl)cyclopropanecarboxamide

Description

Contextualization of the N-(2-Aminophenyl)cyclopropanecarboxamide Scaffold in Contemporary Chemical Research

The this compound scaffold integrates two key structural motifs that are independently recognized for their importance in contemporary chemical research: the cyclopropane (B1198618) ring and the N-(2-aminophenyl)amide moiety. The cyclopropane ring, a three-membered carbocycle, imparts a unique conformational rigidity and stereochemical complexity to molecules. This feature is highly sought after in drug design as it can lead to enhanced binding affinity and selectivity for biological targets.

The N-(2-aminophenyl)amide substructure is a known pharmacophore, particularly recognized for its role in the development of histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. nih.govfrontiersin.org The 2-aminophenyl group in these inhibitors typically acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes, which is crucial for their inhibitory activity. ucl.ac.uk

The combination of these two structural features in this compound suggests a promising scaffold for the development of novel therapeutic agents that can leverage the conformational constraints of the cyclopropane ring to achieve potent and selective inhibition of enzymes like HDACs.

Overview of Research Trajectories for this compound and its Analogues

Academic research into this compound and its analogues is primarily focused on the field of medicinal chemistry, with a significant emphasis on the development of novel anticancer agents. The main research trajectories include:

Histone Deacetylase (HDAC) Inhibition: A primary area of investigation is the potential for this compound derivatives to act as HDAC inhibitors. Research in this area involves the synthesis of various analogues and their evaluation for inhibitory activity against different HDAC isoforms. nih.govfrontiersin.orgucl.ac.uk Structure-activity relationship (SAR) studies are conducted to understand how modifications to the cyclopropane ring and the aminophenyl group affect potency and selectivity. researchgate.net

Anticancer Activity: Stemming from their potential as HDAC inhibitors, these compounds are being explored for their anticancer properties. Studies have shown that related N-(2-aminophenyl)benzamides can inhibit the proliferation of various cancer cell lines and induce apoptosis. nih.govresearchgate.netmdpi.com Research is ongoing to evaluate the efficacy of this compound analogues in both in vitro and in vivo cancer models.

Development of Dual-Target Inhibitors: There is a growing interest in developing single molecules that can inhibit multiple targets involved in cancer progression. The N-(2-aminophenyl)amide scaffold has been utilized in the design of dual inhibitors, for instance, targeting both HDAC and other enzymes like topoisomerase. researchgate.net The unique stereochemistry of the cyclopropane ring could be exploited to achieve specific interactions with multiple biological targets.

Exploration of Other Therapeutic Areas: While cancer remains a primary focus, the structural motifs present in this compound suggest potential applications in other therapeutic areas. For instance, cyclopropanecarboxamide (B1202528) derivatives have been investigated for a range of biological activities, including as anti-inflammatory and neuroprotective agents. ontosight.ai

Scope and Objectives of the Academic Research Compendium on the Chemical Compound

This compendium aims to provide a comprehensive overview of the current state of academic research on this compound and its closely related analogues. The primary objectives are:

To detail the synthesis and chemical properties of this class of compounds.

To present and analyze the research findings related to their biological activities, with a particular focus on their potential as enzyme inhibitors and anticancer agents.

To summarize the structure-activity relationships that have been established for related scaffolds.

To provide a perspective on the future directions of research into this promising chemical scaffold.

The following table presents a summary of research on related N-(2-aminophenyl)amide derivatives as HDAC inhibitors:

| Compound Class | Target | Key Findings | Reference |

| N-(2-aminophenyl)benzamides | HDAC1, HDAC2, HDAC3 | Potent inhibition of Class I HDACs, antiproliferative activity against cancer cell lines. | nih.govfrontiersin.org |

| N-(2-aminophenyl)benzamide Acridine Derivatives | Topoisomerase I, HDAC1 | Dual inhibitory activity, induction of DNA damage and apoptosis in cancer cells. | researchgate.net |

| Chiral Oxazoline-capped N-(2-aminophenyl)benzamides | HDAC3-NCoR2 | Potent and selective inhibition of HDAC3, increased histone acetylation in human cell lines. | ucl.ac.uk |

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

N-(2-aminophenyl)cyclopropanecarboxamide |

InChI |

InChI=1S/C10H12N2O/c11-8-3-1-2-4-9(8)12-10(13)7-5-6-7/h1-4,7H,5-6,11H2,(H,12,13) |

InChI Key |

CUGKPVFQDPSPIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC=C2N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of N 2 Aminophenyl Cyclopropanecarboxamide Derivatives

Elucidation of Key Pharmacophoric Elements within N-(2-Aminophenyl)cyclopropanecarboxamide Derivatives

Pharmacophore modeling is essential in identifying the crucial molecular features responsible for a compound's biological activity. For derivatives of this compound, particularly those investigated as HDAC inhibitors, a distinct pharmacophoric pattern has emerged.

A well-established pharmacophore model for aminophenyl benzamide (B126) derivatives, which share a core structure, consists of five key features: two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, all arranged with specific geometries. nih.gov This model highlights the importance of specific interaction points for effective binding to the target enzyme. The N-(2-Aminophenyl) group typically serves as a critical zinc-binding group within the active site of HDAC enzymes. nih.gov

The essential elements can be broken down as follows:

Zinc-Binding Group (ZBG): The primary amine of the 2-aminophenyl moiety is crucial for coordinating with the zinc ion in the catalytic site of Class I HDACs.

Linker Unit: The cyclopropanecarboxamide (B1202528) structure provides a rigid and conformationally constrained linker between the ZBG and other parts of the molecule. This rigidity can enhance binding affinity and metabolic stability. nih.gov

Cap Group: This is a variable region, often an aromatic or heteroaromatic ring, that interacts with residues at the rim of the enzyme's active site. These interactions are often hydrophobic.

Hydrogen Bond Donors/Acceptors: The amide linkage itself provides hydrogen bonding capabilities, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor, further stabilizing the enzyme-inhibitor complex. nih.gov

In the context of Lysine-Specific Demethylase 1 (LSD1) inhibition, a related scaffold, tranylcypromine (trans-2-phenylcyclopropylamine), demonstrates the importance of the cyclopropylamine (B47189) moiety. nih.gov For this compound derivatives targeting LSD1, the cyclopropylamine portion is responsible for forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the demethylase activity. nih.gov The aminophenyl portion can then be modified to enhance interactions with the surrounding active site residues.

Impact of Substituent Modifications on Diverse Biological Activities

The biological activity of this compound analogues can be finely tuned by modifying substituents on the core scaffold. These modifications primarily affect the compound's steric, electronic, and hydrophobic properties, which in turn influence enzyme inhibition and cellular activity.

As Histone Deacetylase (HDAC) Inhibitors: Quantitative Structure-Activity Relationship (QSAR) studies on related aminophenyl benzamide derivatives have provided clear guidelines for optimizing HDAC inhibitory potency. nih.gov

Hydrophobicity: The inclusion of hydrophobic substituents on the "cap" group generally enhances HDAC inhibition. This suggests that hydrophobic interactions with the enzyme's surface are a key determinant of potency. nih.gov

Hydrogen Bonding: The presence of hydrogen bond donating groups positively contributes to inhibitory activity. nih.gov

Electronic Effects: Electron-withdrawing groups have been shown to have a negative influence on HDAC inhibitory potency, whereas electron-donating groups on a phenyl ring can lead to better outcomes. nih.govnih.gov

A novel class of inhibitors links the N-(2-aminophenyl)-benzamide functionality to various cap groups, including amino acids like pyroglutamic acid and proline. nih.gov This has led to the identification of compounds with nanomolar inhibition of HDAC1 and HDAC2 and micromolar antiproliferative activity against cancer cell lines. nih.gov

As Monoamine Oxidase (MAO) Inhibitors: Studies on the related 2-aryl-2-fluoro-cyclopropylamines provide insight into how aryl substituents affect MAO inhibition.

Electron-Withdrawing Groups: In the trans-isomer series, electron-withdrawing substituents in the para-position of the aryl ring increased the potency of MAO-A inhibition. nih.gov

Electron-Donating Groups: Substituents like methyl or methoxy (electron-donating) did not significantly influence MAO-A inhibition. nih.gov

Lipophilicity vs. Basicity: A second phenyl group on the cyclopropane (B1198618) ring was found to decrease the pKa, making the compound less basic, but increased lipophilicity, which can contribute to differences in biological activity. nih.gov

The table below summarizes the observed effects of substituent modifications on the biological activity of this compound and related derivatives.

| Target Class | Substituent Type | Position | Effect on Activity |

| HDAC | Hydrophobic Group | Cap Group | Increase |

| HDAC | Hydrogen Bond Donor | Cap Group | Increase |

| HDAC | Electron-Withdrawing Group | Cap Group | Decrease |

| MAO-A | Electron-Withdrawing Group | Aryl Ring (para) | Increase |

| MAO-A | Electron-Donating Group | Aryl Ring (para) | No significant influence |

Conformational Analysis and its Influence on SAR in this compound Analogues

The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to bind to a biological target. The cyclopropane ring in this compound derivatives imparts significant conformational rigidity. nih.gov This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to the target, potentially leading to higher affinity.

Conformational analysis is used to determine the most stable three-dimensional arrangement of atoms in a molecule. sphinxsai.com For this compound analogues, computational methods are employed to generate the most stable structures, which are then used for calculating various physico-chemical descriptors in QSAR studies. sphinxsai.com Techniques like Molecular Field Analysis (MFA) are used to calculate steric and electrostatic interaction energies around the aligned, biologically active conformations. sphinxsai.com This helps in building a 3D-QSAR model that can predict the activity of new compounds.

The analysis of steric and electrostatic fields reveals key insights:

Steric Interactions: The presence of bulky groups at certain positions can be beneficial, indicating the importance of steric interactions for activity. sphinxsai.com

Electrostatic Interactions: The distribution of charges is crucial. For instance, analysis might suggest that electronegative groups should be substituted on a specific aromatic ring to enhance activity, while electropositive potential near the amide group is favorable. sphinxsai.com

The constrained conformation of the cyclopropane ring can also help in achieving selective binding. By holding the pharmacophoric elements in a specific spatial orientation, the molecule can be designed to fit precisely into the active site of one enzyme isoform over another, thereby reducing off-target effects. The unique electronic and steric properties conferred by the small, strained cyclopropane ring are a central reason for its incorporation into biologically active compounds. nih.govresearchgate.net

Investigation of Biological Activities and Molecular Targets of N 2 Aminophenyl Cyclopropanecarboxamide and Its Analogues

Antiviral Research: Focus on SARS-CoV-2 Main Protease (3CLPro) Inhibition

The main protease (Mpro), also known as 3C-like protease (3CLpro), is an essential enzyme for the replication of SARS-CoV-2, making it a primary target for antiviral drug development. nih.govrndsystems.com It is a cysteine protease responsible for cleaving viral polyproteins to produce functional proteins necessary for the virus's life cycle. nih.govacs.org While numerous inhibitors targeting 3CLpro have been developed, a comprehensive review of available scientific literature did not yield specific studies investigating N-(2-Aminophenyl)cyclopropanecarboxamide or its direct analogues as inhibitors of SARS-CoV-2 3CLpro.

Neuropharmacological Investigations: Neuronal Kv7 Channel Modulation

Neuronal Kv7 channels (encoded by KCNQ genes) are voltage-gated potassium channels that generate the "M-current," a crucial regulator of neuronal excitability. semanticscholar.orgplos.org These channels act as a brake on repetitive firing and help stabilize the resting membrane potential of neurons. semanticscholar.org Pharmacological activators, or openers, of Kv7 channels can reduce neuronal hyperexcitability, representing a key mechanism for anticonvulsant drugs. nih.gov

The N-(2-aminophenyl) chemical moiety is a core structural feature of known potent Kv7 channel activators. The primary example is Ezogabine (also known as Retigabine), a compound developed for the treatment of focal seizures. nih.gov Ezogabine, chemically named N-(2-amino-4-(4-fluorobenzylamino)-phenyl) carbamic acid ethyl ester, functions by shifting the voltage dependence of Kv7.2 and Kv7.3 channel activation to more negative potentials, thereby increasing channel activity at subthreshold voltages. nih.gov This modulation of the M-current effectively suppresses the excessive neuronal firing that characterizes epileptic seizures. The established activity of analogues like Ezogabine highlights the importance of the N-(2-aminophenyl) scaffold in designing modulators for this ion channel class.

Oncological Research

Analogues of this compound have been investigated for their potential in treating various cancers, with research focusing on specific molecular pathways that drive tumor growth and survival.

Antileukemic Activities and Leukemia Stem Cell Inhibition

Leukemia stem cells (LSCs) are a subpopulation of cancer cells within acute myeloid leukemia (AML) that possess self-renewal capabilities and are believed to be responsible for therapy resistance and disease relapse. nih.gov This makes LSCs a critical target for developing more effective AML treatments. kateamatofoundation.org Despite the urgent need for novel anti-LSC therapies, a review of published studies did not identify specific research detailing the antileukemic activities of this compound or its analogues against AML or their ability to inhibit LSCs.

Mitogen-Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 Inhibition

The Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2) are key enzymes in cellular signaling pathways that promote cell proliferation and survival. nih.gov They are activated by upstream kinases like ERK and p38 MAP kinases and their primary substrate is the eukaryotic translation initiation factor 4E (eIF4E). patsnap.comnih.gov Phosphorylation of eIF4E by MNK1/2 is a critical step for the translation of specific mRNAs that encode proteins involved in tumor growth and metastasis. patsnap.com Consequently, inhibiting MNK1 and MNK2 is a recognized strategy in oncology. nih.govnih.gov

The cyclopropanamide chemical group has been identified as a core moiety in the design of MNK1 and MNK2 inhibitors. researchgate.net By blocking the activity of MNK1/2, these inhibitors prevent the phosphorylation of eIF4E, leading to a reduction in the synthesis of oncoproteins and thereby suppressing tumor cell growth. patsnap.com The investigation of compounds containing a cyclopropanamide core, such as analogues of this compound, represents a promising avenue for the development of targeted cancer therapies. researchgate.net

Other Anticancer and Antiproliferative Potentials

Analogues featuring the N-(2-aminophenyl) scaffold have demonstrated significant antiproliferative activity against various solid tumor cell lines. One such analogue, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide , showed potent growth inhibition against human ovarian adenocarcinoma (A2780) and human hepatocellular carcinoma (HepG2) cells. nih.gov It was found to be over 10 times more potent than the established anticancer agent Suberoylanilide Hydroxamic Acid (SAHA) against both cell lines. nih.gov Further investigation revealed that its mechanism involves inducing G2/M phase cell cycle arrest and apoptosis. nih.gov

Another related compound, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) , has been evaluated against several breast cancer cell lines. nih.gov It displayed notable antiproliferative effects by inducing apoptosis in estrogen-dependent (MCF-7) and estrogen-independent (SKBR3 and MDA-MB-231) breast cancer cells. nih.gov

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | A2780 | Ovarian Adenocarcinoma | 2.66 | nih.gov |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HepG2 | Hepatocellular Carcinoma | 1.73 | nih.gov |

| Suberoylanilide Hydroxamic Acid (SAHA) (Reference) | A2780 | Ovarian Adenocarcinoma | 27.3 | nih.gov |

| Suberoylanilide Hydroxamic Acid (SAHA) (Reference) | HepG2 | Hepatocellular Carcinoma | 19.5 | nih.gov |

| N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | MCF-7 | Breast Cancer (ER+) | 192.4 | nih.gov |

| N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | MDA-MB-231 | Breast Cancer (Triple-Negative) | 283 | nih.gov |

| N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | SKBR3 | Breast Cancer (HER2+) | 142 | nih.gov |

Enzyme and Receptor-Specific Modulation

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition has become an important therapeutic strategy for treating multiple cancers. nih.gov The analogue N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide was specifically designed and evaluated as an HDAC inhibitor. nih.gov The compound demonstrated potent, selective inhibition of Class I HDACs, with nanomolar efficacy against HDAC1, HDAC2, and HDAC3. nih.gov This activity suggests that the N-(2-aminophenyl)benzamide scaffold is a promising starting point for developing novel, selective HDAC inhibitors for cancer therapy. nih.gov

| Compound | Enzyme Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | 95.2 | nih.gov |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC2 | 260.7 | nih.gov |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC3 | 255.7 | nih.gov |

Adaptor-Associated Protein Kinase 1 (AAK1) and BMP-2-Inducible Kinase (BMP2K) Inhibition

This compound is a core component of a class of molecules investigated for their potent inhibitory effects on Adaptor-Associated Protein Kinase 1 (AAK1) and BMP-2-Inducible Kinase (BMP2K). These two kinases are involved in critical cellular processes, including receptor-mediated endocytosis. nih.gov AAK1 achieves this by binding to clathrin and phosphorylating the AP2 adaptor protein, while BMP2K is also associated with clathrin-coated vesicles. nih.gov Due to their roles in these pathways, AAK1 and BMP2K have been identified as potential therapeutic targets for a variety of diseases, including neurological disorders and viral infections. nih.govnih.gov

Researchers have developed potent dual AAK1/BMP2K inhibitors based on a 3-acylaminoindazole scaffold, which incorporates the cyclopropanecarboxamide (B1202528) moiety. nih.govresearchgate.net Optimization of this scaffold led to the development of SGC-AAK1-1, a highly potent and selective chemical probe for studying the functions of AAK1 and BMP2K. nih.govchemrxiv.org This probe demonstrates significant selectivity for AAK1 and BMP2K over other related kinases. biorxiv.org The development of such inhibitors allows for the detailed study of the kinases' roles in cellular signaling. nih.gov

Table 1: Inhibitory Activity of Selected Compounds against AAK1 and BMP2K

| Compound | Target Kinase | Inhibition (Ki in nM) |

|---|---|---|

| SGC-AAK-1 | AAK1 | 9.1 researchgate.net |

| SGC-AAK-1 | BMP2K | >30-fold selective over GAK/STK16 biorxiv.org |

| 25A (analogue) | AAK1 | Potent inhibitor biorxiv.org |

This table is based on available research data and illustrates the potency of representative compounds.

G Protein-Coupled Receptor 40 (GPR40) Agonism

G Protein-Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor primarily expressed in pancreatic β-cells and enteroendocrine cells. nih.govpatsnap.com It is activated by medium and long-chain free fatty acids, leading to a cascade of events that enhance glucose-dependent insulin (B600854) secretion. patsnap.com This mechanism makes GPR40 an attractive target for the treatment of type 2 diabetes, as agonists can stimulate insulin release only when blood glucose is high, reducing the risk of hypoglycemia. patsnap.com

Agonism at GPR40 is categorized as either partial or full (also referred to as AgoPAM). frontiersin.org Full agonists, in addition to stimulating insulin secretion, have been shown to increase the secretion of incretins like glucagon-like peptide-1 (GLP-1) from the gut. nih.govfrontiersin.org This dual action can lead to superior glucose control and has the potential to aid in weight loss. nih.govfrontiersin.org While various chemical scaffolds have been developed as GPR40 agonists, research has focused on improving their pharmacokinetic properties for better therapeutic potential. nih.gov The investigation into carboxamide-containing compounds continues to be an active area of research for developing effective GPR40 agonists. nih.govendocrine-abstracts.org

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and cell division. nih.govnih.gov Their overexpression is common in many human cancers, making them a key target for anticancer drug development. nih.gov Inhibition of Aurora kinases can lead to defects in mitotic processes, such as G2/M arrest and the formation of uni- or multi-polar spindles, ultimately resulting in tumor cell death. nih.gov

The search for potent Aurora kinase inhibitors has led to the exploration of various chemical structures. One such class of compounds is 2-aminobenzimidazoles, which have shown significant inhibitory activity against these kinases. nih.gov Research in this area involves synthesizing and evaluating derivatives to establish a clear structure-activity relationship (SAR). nih.gov The goal is to develop compounds that retain high potency in both biochemical and cell-based assays while having favorable properties like aqueous solubility. nih.gov The development of AMG 900, a highly selective and orally bioavailable inhibitor, represents a significant advance in this field, showing activity even against multidrug-resistant cancer cell lines. researchgate.net

Antimicrobial and Antiparasitic Evaluations

Derivatives of this compound and related benzamides have been synthesized and evaluated for their potential as antimicrobial and antiparasitic agents. Studies have shown that certain amide derivatives possess a broad spectrum of activity against various microorganisms. nih.gov For example, N-(2-hydroxy-4(or 5)-nitrophenyl)benzamide derivatives have demonstrated activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the fungus Candida albicans. nih.gov Similarly, research into N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed activity against Gram-positive bacteria. researchgate.net

In the realm of antiparasitic research, various heterocyclic compounds containing benzimidazole (B57391) scaffolds have been investigated. nih.gov These compounds are of interest due to the benzimidazole moiety acting as an isostere of natural purines. nih.gov Synthetic heterocyclic diamidines have also shown excellent activity against eukaryotic parasites by targeting their DNA. nih.gov The development of new compounds in this area aims to identify candidates with high efficacy and selectivity against parasites like Leishmania major and Toxoplasma gondii. nih.gov

Table 2: Antimicrobial Activity of a Representative Benzamide (B126) Derivative

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Benzamide derivative 1d | Drug-resistant B. subtilis | 1.95 nih.gov |

| Benzamide derivative 1d | B. subtilis | 3.9 nih.gov |

This table highlights the potent activity of a specific benzamide derivative against selected bacterial strains.

Investigation of DNA Binding Properties

The ability of small molecules to bind to DNA is a critical mechanism for many therapeutic agents, particularly in cancer and antimicrobial therapy. nih.govmdpi.com Compounds can interact with DNA through various modes, such as intercalation between base pairs or binding within the minor groove. mdpi.comnih.gov These interactions can disrupt DNA replication and transcription, leading to cell death.

Carboxamide-containing structures are features of several known DNA-binding agents. For instance, synthetic peptides like pyridine-2-carboxamidonetropsin have been designed to bind in the minor groove of DNA at specific sequences. nih.gov Similarly, naphtindolizinedione-carboxamides have been investigated as DNA intercalators that act as topoisomerase II inhibitors. mdpi.comresearchgate.net Molecular docking and dynamics simulations are often used to predict and analyze the stability of the DNA-ligand complex, including identifying key interactions like hydrogen bonds between the compound and the DNA backbone or bases. mdpi.commdpi.com These computational methods, combined with experimental techniques, help to elucidate the precise mechanism of DNA binding. mdpi.com

Modulation of Cellular Signaling Pathways (e.g., Wnt Signaling)

The Wnt signaling pathway is a crucial and highly conserved cascade that regulates a multitude of cellular functions, including cell proliferation, differentiation, and survival. doi.org Aberrant activation of this pathway is a hallmark of several human cancers. doi.orgnih.gov The pathway is complex, with the canonical pathway centered on the regulation of β-catenin levels. imrpress.commdpi.com When the pathway is activated, β-catenin accumulates and translocates to the nucleus to modulate gene transcription. mdpi.com

Recent research has shown that the inhibition of AAK1 can directly impact the Wnt signaling pathway. biorxiv.org Pharmacological inhibition of AAK1 kinase activity leads to the activation of Wnt signaling. biorxiv.org This occurs because AAK1 normally promotes the clathrin-mediated endocytosis of LRP6, a co-receptor in the Wnt pathway. biorxiv.org By inhibiting AAK1, the internalization of LRP6 is reduced, leading to an enhanced Wnt signal. biorxiv.org This discovery connects the kinase-inhibiting properties of AAK1 inhibitors to the modulation of a fundamental signaling pathway, opening new avenues for research and therapeutic development. biorxiv.orgimrpress.com

Mechanistic Studies of N 2 Aminophenyl Cyclopropanecarboxamide at the Molecular and Cellular Level

Characterization of Binding Modes and Interactions with Biological Targets

The inhibitory activity of N-(2-Aminophenyl)cyclopropanecarboxamide and related compounds is fundamentally linked to their specific interactions within the active site of their biological target, LSD1.

Noncovalent and Noncanonical Binding Mechanisms

The binding of this compound derivatives to LSD1 is a multifaceted process that precedes the irreversible inactivation of the enzyme. Initial binding is governed by a series of noncovalent interactions that position the inhibitor correctly within the catalytic pocket. The phenylcyclopropylamine moiety is a key structural feature that facilitates this binding. While the ultimate inhibitory action is covalent, the initial, noncovalent binding affinity is a critical determinant of the inhibitor's potency. The stereochemistry of the cyclopropane (B1198618) ring has been shown to significantly affect the binding orientation and subsequent inhibitory activity. nih.gov

Elucidation of Hydrogen Bonding and Hydrophobic Interactions

Detailed molecular modeling and structural studies have illuminated the specific interactions between this compound derivatives and the LSD1 active site. The amino group of the cyclopropylamine (B47189) is crucial for forming hydrogen bonds with amino acid residues within the catalytic site. nih.gov Furthermore, the aromatic rings of the inhibitor engage in significant hydrophobic and van der Waals interactions with hydrophobic pockets in the enzyme. nih.govnih.gov These interactions, summarized in the table below, collectively stabilize the inhibitor-enzyme complex, facilitating the subsequent covalent modification.

| Interaction Type | Key Interacting Residues in LSD1 | Role in Binding |

| Hydrogen Bonding | Asp555, His564, Lys661 | Anchoring the inhibitor within the active site. nih.gov |

| Hydrophobic Interactions | Val333, Phe538, Leu539, His564, Ala809, Thr810 | Stabilizing the inhibitor-enzyme complex. nih.gov |

Elucidation of Enzyme Inhibition Mechanisms

This compound and its analogs, such as trans-2-phenylcyclopropylamine (PCPA), are classified as mechanism-based irreversible inhibitors of LSD1. broadinstitute.orgresearchgate.net Their mechanism of action involves the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the catalytic activity of LSD1. broadinstitute.org This process effectively inactivates the enzyme. The cyclopropylamine moiety undergoes a single-electron transfer mechanism, leading to the opening of the cyclopropyl (B3062369) ring and the formation of a stable covalent bond with the FAD cofactor. researchgate.net This irreversible inhibition distinguishes these compounds from reversible inhibitors and contributes to their prolonged biological effects.

Cellular Effects and Signal Transduction Modulation

The inhibition of LSD1 by this compound triggers a cascade of cellular events, leading to significant changes in gene expression and the modulation of critical signaling pathways.

Impact on Eukaryotic Initiation Factor 4E (eIF4E) Phosphorylation

The direct impact of this compound on the phosphorylation of eukaryotic initiation factor 4E (eIF4E) is an area of ongoing investigation. However, emerging evidence suggests a potential indirect link through crosstalk between LSD1 and the MAPK signaling pathway. eIF4E phosphorylation is primarily mediated by the MNK1 and MNK2 kinases, which are downstream effectors of the MAPK pathway. nih.gov Recent studies have shown that pharmacological inhibition of LSD1 can lead to an increase in the phosphorylation of ERK1/2, a key component of the MAPK pathway upstream of MNK kinases. nih.gov This suggests that by inhibiting LSD1, this compound may indirectly influence the phosphorylation state of eIF4E, thereby modulating cap-dependent translation of proteins involved in cell growth and proliferation. However, further research is needed to fully elucidate this complex relationship.

Influence on Cell Differentiation Pathways

A significant and well-documented cellular effect of LSD1 inhibition by this compound and related compounds is the promotion of cell differentiation. LSD1 is known to maintain cells in an undifferentiated state by repressing the expression of genes that drive differentiation. By inhibiting LSD1, these compounds lead to an increase in permissive histone marks, such as H3K4 methylation, at the promoter regions of differentiation-associated genes. nih.gov This epigenetic reprogramming reactivates the expression of key transcription factors that initiate and execute differentiation programs. This effect has been observed in various cancer models, including acute myeloid leukemia and neuroblastoma, where LSD1 inhibitors induce the differentiation of malignant cells into more mature, less proliferative cell types. frontiersin.org

| Cell Type | Effect of LSD1 Inhibition | Key Genes/Markers Upregulated |

| Acute Myeloid Leukemia (AML) | Induction of myeloid differentiation. frontiersin.org | CD11b, CD86 |

| Human Embryonic Stem Cells (hESCs) | Promotion of adipogenic differentiation. nih.gov | PPARγ, C/EBPα |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding advanced cellular assays and functional characterization methodologies for the chemical compound This compound .

The scientific literature does contain information on structurally related, but distinct, compounds. For instance, significant research is available on N-(2-Aminophenyl)benzamide derivatives, which are recognized as inhibitors of histone deacetylases (HDACs). Additionally, studies on various cyclopropylamine derivatives have identified them as inhibitors of Lysine-Specific Demethylase 1 (LSD1).

However, due to the strict requirement to focus solely on This compound , and the absence of any specific data for this molecule in the public domain, it is not possible to provide the content for the requested section on "Advanced Cellular Assays and Functional Characterization Methodologies." The extrapolation of data from related but structurally different compounds would be scientifically inaccurate and would violate the specific constraints of the request.

Therefore, no article section, data tables, or detailed research findings can be generated for This compound at this time.

Computational Chemistry and Molecular Modeling in N 2 Aminophenyl Cyclopropanecarboxamide Research

In Silico-Guided Molecular Design and Optimization Strategies

In silico-guided molecular design encompasses a range of computational methods used to design and optimize molecules with desired biological activities. This strategy relies on understanding the relationship between the structure of a molecule and its function, allowing for the rational design of novel compounds with improved properties. For N-(2-Aminophenyl)cyclopropanecarboxamide, these strategies can be employed to explore its chemical space and identify modifications that could enhance its therapeutic potential.

The process often begins with the identification of a biological target. Subsequently, computational tools are used to design molecules that are predicted to interact favorably with this target. This can involve techniques such as pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, and quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of a series of compounds with their biological activity.

For instance, a hypothetical in silico design strategy for this compound could involve modifying its constituent parts—the aminophenyl ring, the cyclopropane (B1198618) ring, and the carboxamide linker—to improve its binding affinity to a target protein. Different substituents could be computationally added to the aminophenyl ring to explore their effects on electronic properties and steric interactions within the binding pocket. Similarly, the cyclopropane ring could be replaced with other small, rigid scaffolds to investigate the impact on conformational rigidity and binding orientation.

| Modification Strategy | Rationale | Computational Tool | Predicted Outcome |

| Substitution on the aminophenyl ring | To enhance hydrogen bonding and van der Waals interactions. | Pharmacophore modeling | Increased binding affinity. |

| Replacement of the cyclopropane ring | To improve conformational stability and explore new binding modes. | Scaffold hopping algorithms | Novel derivatives with potentially different selectivity profiles. |

| Alteration of the carboxamide linker | To optimize the distance and geometry between key interacting moieties. | Molecular mechanics | Improved ligand-protein complementarity. |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. iaanalysis.com This method is crucial for understanding the binding mode of this compound and for predicting the binding affinities of its derivatives. iaanalysis.cometflin.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their predicted binding energy. etflin.com

The analysis of ligand-protein interactions provides detailed insights into the specific molecular forces that govern the binding event. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. By visualizing the docked pose of this compound, researchers can identify key amino acid residues in the target's binding site that are critical for recognition and affinity.

For example, a molecular docking study of this compound might reveal that the amino group on the phenyl ring acts as a hydrogen bond donor to a specific aspartate residue in the protein's active site. The cyclopropane ring might fit into a hydrophobic pocket, and the carbonyl group of the carboxamide could form a hydrogen bond with a backbone amide of a glycine residue. This information is invaluable for guiding the optimization of the molecule to enhance these interactions and, consequently, its potency.

| Interaction Type | Ligand Moiety | Protein Residue (Hypothetical) | Predicted Contribution |

| Hydrogen Bond | Amino group | Asp121 | Key for anchoring the ligand. |

| Hydrophobic Interaction | Cyclopropane ring | Leu78, Val87 | Contributes to binding affinity. |

| Hydrogen Bond | Carboxamide carbonyl | Gly122 (backbone) | Orients the ligand in the binding site. |

Homology Modeling and Structural Prediction

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to generate a reliable model. uniroma1.itnih.gov This technique is based on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. nih.gov The process involves identifying a protein with a known structure (the template) that has a high sequence similarity to the target protein. The amino acid sequence of the target is then aligned with the template sequence, and a three-dimensional model of the target is built based on the template's structure. nih.govpepdd.com

For research involving this compound, if the structure of its biological target has not been determined experimentally, homology modeling would be a critical first step. nih.gov A high-quality homology model can then be used for subsequent computational studies, such as molecular docking and molecular dynamics simulations, to investigate the binding of this compound. uniroma1.it The accuracy of the homology model is crucial for the reliability of these subsequent predictions. uniroma1.it

The steps in homology modeling include template selection, sequence alignment, model building, and model refinement and validation. nih.gov Various software and web servers are available to perform these steps. The quality of the final model is typically assessed using tools that check its stereochemical properties, such as Ramachandran plots.

| Homology Modeling Step | Description | Common Tools | Quality Assessment |

| Template Identification | Searching protein databases for structures with high sequence similarity to the target. | BLAST, HHpred | Sequence identity, E-value. |

| Sequence Alignment | Aligning the target sequence with the template sequence. | ClustalW, T-Coffee | Alignment score, visual inspection. |

| Model Building | Generating the 3D coordinates of the target based on the aligned template structure. | MODELLER, SWISS-MODEL | Based on spatial restraints. |

| Model Validation | Assessing the quality of the generated model. | PROCHECK, Ramachandran plot analysis | Stereochemical quality, energy calculations. |

Advanced Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and stability of proteins and protein-ligand complexes. mdpi.commdpi.com In the context of this compound, MD simulations can be used to explore the stability of its binding to a target protein and to investigate the influence of solvent on the binding process. mdpi.com

Advanced MD simulation techniques, such as steered molecular dynamics or umbrella sampling, can be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than molecular docking alone. These simulations can also reveal the pathways of ligand binding and unbinding, offering insights into the kinetics of the interaction.

An MD simulation of the this compound-protein complex could, for example, reveal that a particular loop region of the protein becomes more ordered upon ligand binding. It might also show that specific water molecules play a crucial role in mediating the interaction between the ligand and the protein. This level of detail is essential for a comprehensive understanding of the molecular recognition process.

| Simulation Parameter | Description | Typical Value/Condition |

| Simulation Time | The duration of the simulation. | 100-1000 nanoseconds |

| Force Field | The set of equations and parameters used to describe the energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | The representation of the solvent (usually water). | Explicit (e.g., TIP3P) or Implicit |

| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature) |

Predictive Computational Methodologies for Pharmacokinetic Properties

In addition to predicting the binding of a compound to its target, computational methods are also widely used to predict its pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov These predictions are vital in the early stages of drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities. nih.govdeeporigin.com For this compound, in silico ADMET prediction can help to assess its potential as a drug candidate.

Various computational models, often based on QSAR or machine learning algorithms, are available to predict a wide range of ADMET properties. deeporigin.com These models are trained on large datasets of experimentally determined properties and can predict properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes.

For instance, a computational ADMET profile of this compound might predict good oral bioavailability but also potential inhibition of a specific cytochrome P450 enzyme, which could lead to drug-drug interactions. This information would guide medicinal chemists in modifying the structure of the compound to improve its ADMET profile while maintaining its desired biological activity.

| ADMET Property | Computational Method | Predicted Value (Hypothetical) | Implication |

| Aqueous Solubility (logS) | QSAR model | -3.5 | Moderate solubility. |

| Blood-Brain Barrier Permeability (logBB) | Machine Learning | -0.8 | Low potential to cross the BBB. |

| Cytochrome P450 2D6 Inhibition | Classification model | Inhibitor | Potential for drug-drug interactions. |

| Human Intestinal Absorption (HIA) | Rule-based system | High | Good oral absorption predicted. |

Future Research Directions and Therapeutic Implications for N 2 Aminophenyl Cyclopropanecarboxamide

Design and Synthesis of Novel N-(2-Aminophenyl)cyclopropanecarboxamide Analogues with Enhanced Specificity

The development of novel analogues of this compound is a key strategy for improving therapeutic efficacy and specificity. The synthesis process often involves the creation of a cyclopropane (B1198618) carboxylic acid derivative, which is then coupled with various amines. nih.gov A common synthetic route involves the α-alkylation of a phenylacetonitrile (B145931) derivative with 1,2-dibromoethane (B42909) to form the cyclopropane ring, followed by the conversion of the cyano group into a carboxylic acid. nih.gov This acid can then be coupled with a range of aminophenyl moieties to generate a library of diverse analogues.

Research has shown that the nature and position of substituents on both the phenyl ring of the cyclopropane moiety and the aminophenyl group can significantly influence biological activity. For instance, studies on similar 1-phenylcyclopropane carboxamide derivatives have indicated that electron-donating groups on the phenyl ring can lead to higher yields in certain synthetic steps, while electron-withdrawing groups may result in lower yields. nih.gov

Systematic structural modifications can be explored to enhance target specificity. This includes:

Substitution on the Phenyl Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) to probe interactions with specific pockets of a biological target.

Modification of the Aminophenyl Moiety: Altering the substitution pattern on the 2-aminophenyl ring or replacing it with other aromatic or heteroaromatic systems to modulate binding affinity and selectivity.

Stereochemical Control: The cyclopropane ring possesses stereocenters, and the synthesis of enantiomerically pure analogues is crucial, as different stereoisomers often exhibit distinct biological activities and potencies.

A study focused on N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives found that the inclusion of electron-withdrawing groups on terminal phenyl rings was beneficial for improving antitumor activities. nih.gov This highlights the importance of systematic structure-activity relationship (SAR) studies in guiding the design of more potent and specific compounds.

Table 1: Examples of Synthetic Strategies for Carboxamide Derivatives

| Starting Material | Key Reaction Steps | Resulting Moiety | Reference |

|---|---|---|---|

| Substituted 2-phenyl acetonitrile | 1. Cyclopropanation with 1,2-dibromoethane2. Hydrolysis of nitrile to carboxylic acid3. Amide coupling | 1-Phenylcyclopropane carboxamide | nih.gov |

| 1-(4-ethyoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid | Amide coupling with substituted aniline | 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide (B1202528) | researchgate.net |

Exploration of New Biological Targets and Disease Areas for Therapeutic Intervention

While the primary therapeutic targets of this compound are still under broad investigation, its structural motifs are present in compounds with a wide array of pharmacological activities. Analogues and related structures have shown potential as anticancer, antimicrobial, and enzyme-inhibiting agents. nih.govmdpi.com The rigid cyclopropane scaffold is known to contribute to enhanced binding potency and metabolic stability, making this class of compounds attractive for targeting various biological pathways. nih.gov

Future research should focus on screening this compound and its newly synthesized analogues against a diverse panel of biological targets. Potential areas for therapeutic intervention include:

Oncology: Derivatives of similar structures, such as 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide, have been investigated as dual inhibitors of Bcr-Abl and histone deacetylase (HDAC), showing potent antiproliferative activities against human leukemia and prostate cancer cell lines. rsc.org The cyclopropanecarboxamide scaffold could be explored for the development of novel kinase inhibitors or other anticancer agents. nih.gov

Neurodegenerative Diseases: The modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is a key strategy in managing neurological disorders. Thiazole-carboxamide derivatives have been identified as potential negative allosteric modulators of AMPARs, suggesting a neuroprotective role. mdpi.com Given the structural similarities, this compound analogues could be evaluated for activity against neuroreceptors.

Infectious Diseases: Amide derivatives containing a cyclopropane ring have been synthesized and tested for antimicrobial and antifungal activity. mdpi.com This opens the possibility of developing this compound-based agents to combat drug-resistant pathogens.

Enzyme Inhibition: The cyclopropylamine (B47189) scaffold is a known inhibitor of monoamine oxidase (MAO). unl.pt Analogues of this compound could be designed to target other clinically relevant enzymes, such as cholinesterases, which are implicated in Alzheimer's disease. nih.gov

Table 2: Potential Therapeutic Areas for Cyclopropanecarboxamide Derivatives

| Therapeutic Area | Potential Target(s) | Rationale/Related Findings | Reference(s) |

|---|---|---|---|

| Oncology | Bcr-Abl, HDAC, c-Met Kinase | Analogues show antiproliferative activity and kinase inhibition. | nih.govrsc.org |

| Neurodegenerative Diseases | AMPA Receptors, Cholinesterases | Related carboxamides act as receptor modulators and enzyme inhibitors. | mdpi.comnih.gov |

| Infectious Diseases | Bacterial and Fungal Targets | Cyclopropane-containing amides have demonstrated antimicrobial properties. | mdpi.com |

Development of Advanced Methodologies for Mechanistic Elucidation

Understanding the precise mechanism of action is critical for the rational design and optimization of therapeutic compounds. For this compound and its analogues, a multi-faceted approach employing advanced methodologies will be essential to elucidate how these molecules interact with their biological targets and produce their pharmacological effects.

Future research in this area should include:

Structural Biology: Co-crystallization of active analogues with their target proteins (e.g., enzymes, receptors) followed by X-ray crystallography can provide atomic-level insights into the binding mode. This information is invaluable for structure-based drug design, as demonstrated in studies of N-aryl aminothiazoles binding to cyclin-dependent kinase 2 (CDK2). nih.gov

Computational Modeling and Molecular Docking: In the absence of crystal structures, molecular docking simulations can predict the binding poses of ligands within the active site of a target. researchgate.net These computational methods help to rationalize observed structure-activity relationships and guide the design of new analogues with improved binding affinity.

Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantitatively measure the binding kinetics and thermodynamics of compound-target interactions. This provides crucial data on binding affinity (KD), association/dissociation rates, and the energetic drivers of binding.

Cellular and Molecular Biology Assays: Advanced cell-based assays, including high-content imaging and proteomic profiling, can help to identify downstream effects of target engagement and uncover novel mechanisms or off-target activities. Patch-clamp analysis, for example, is used to study the effects of compounds on ion channel kinetics, as shown in the evaluation of thiazole-carboxamide derivatives on AMPARs. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to significantly reduce the time and cost associated with bringing new drugs to market. nih.govnih.gov These technologies can be powerfully applied to the discovery and optimization of this compound analogues.

Key applications of AI and ML in this context include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and validate novel drug targets that may be modulated by this compound derivatives. nih.gov

Virtual Screening and Hit Identification: ML models can be trained on existing datasets of chemical compounds and their biological activities to screen virtual libraries containing millions of potential analogues. mdpi.com This allows for the rapid identification of promising hit compounds for further synthesis and testing, far exceeding the capacity of traditional screening methods.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high affinity for a target, good metabolic stability, and low predicted toxicity. ijisae.org These models can explore a vast chemical space to propose novel cyclopropanecarboxamide scaffolds.

Predictive Modeling (ADMET): AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues before they are synthesized. mdpi.com This early-stage prediction helps to prioritize compounds with favorable drug-like properties and reduce late-stage attrition. By analyzing patterns in large datasets, ML algorithms can propose new bioactive compounds with minimal side effects much more quickly than classical protocols. mdpi.com

The application of AI promises to accelerate the entire discovery pipeline for this class of compounds, from identifying novel therapeutic applications to designing optimized clinical candidates with enhanced efficacy and safety profiles. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for N-(2-Aminophenyl)cyclopropanecarboxamide to ensure high purity and yield?

A multi-step synthesis approach is typically employed, starting with cyclopropanecarboxylic acid activation (e.g., using thionyl chloride) followed by coupling with 2-aminophenylamine. Critical steps include protecting the amine group during cyclopropane ring formation to prevent side reactions. Purification via column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures ensures high purity. Confirmation of purity requires HPLC (≥95%) and NMR analysis (e.g., absence of unreacted intermediates) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

- FTIR : To confirm amide bond formation (C=O stretch ~1650 cm⁻¹) and aromatic amine presence (N-H stretch ~3400 cm⁻¹).

- NMR : ¹H/¹³C NMR for structural elucidation (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm, aromatic protons in the 2-aminophenyl group).

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation.

- X-ray crystallography : For resolving stereochemical ambiguities and confirming hydrogen-bonding patterns in the solid state, as demonstrated in related cyclopropanecarboxamide derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound as a kinase inhibitor?

Begin with in vitro kinase assays using recombinant kinases (e.g., GSK-3β or IKK2) to measure IC₅₀ values via fluorescence-based ADP-Glo™ assays. For dual kinase inhibition studies, use orthogonal assays (e.g., radiometric for IKK2 and luminescent for GSK-3β) to avoid cross-reactivity. Follow up with molecular docking (AutoDock Vina) to predict binding modes, focusing on interactions between the cyclopropane ring and kinase hinge regions. Validate using X-ray co-crystallography of inhibitor-kinase complexes, as seen in structurally similar scaffolds .

Q. How should discrepancies in biological activity data between in vitro and cellular assays be addressed?

Discrepancies often arise due to poor cellular permeability or metabolic instability. Mitigate this by:

- Solubility optimization : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity.

- Stability assays : Incubate the compound in cell culture medium (37°C, 24 hrs) and quantify degradation via LC-MS.

- Protease inhibition : Add protease inhibitors (e.g., PMSF) during cellular assays if metabolite formation is observed. Cross-validate results using knockout cell lines (e.g., CRISPR-edited kinases) to confirm target specificity .

Q. What structural modifications enhance the bioactivity of cyclopropanecarboxamide derivatives in kinase inhibition?

Prioritize modifications based on structure-activity relationship (SAR) studies:

- Cyclopropane ring substitution : Introduce electron-withdrawing groups (e.g., fluorine) to improve binding entropy.

- Aromatic amine functionalization : Replace the 2-aminophenyl group with heteroaromatic rings (e.g., pyridinyl) for enhanced π-π stacking.

- Amide linker optimization : Replace the carboxamide with sulfonamide to alter hydrogen-bonding networks. Validate modifications using free-energy perturbation (FEP) simulations and 3D-QSAR models .

Q. What experimental designs are recommended for in vivo toxicity profiling of cyclopropanecarboxamide derivatives?

Follow OECD Guideline 408: Conduct 90-day oral toxicity studies in rodents (e.g., Sprague-Dawley rats) with doses ranging from 10–1000 mg/kg/day. Monitor hematological, biochemical, and histopathological endpoints (e.g., liver necrosis, renal tubular degeneration). Include recovery groups to assess reversibility of effects. For neurotoxicity, perform functional observational battery (FOB) tests. Compare results to structurally related compounds with established toxicity profiles (e.g., cyprofuram in pesticides) .

Q. How can computational methods identify novel targets for this compound?

Use pharmacophore modeling (e.g., PharmaGist) to map essential chemical features (amide bond, cyclopropane ring) against kinase target databases. Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability over 100-ns trajectories. Validate predictions using thermal shift assays (TSA) to measure target protein stabilization upon compound binding. Cross-reference with transcriptomic data (RNA-seq) from treated cell lines to identify downstream pathway alterations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.